molecular formula C9H9BrO3 B8630996 6-bromo-8-methoxy-4H-benzo[1,3]dioxine CAS No. 951795-65-6

6-bromo-8-methoxy-4H-benzo[1,3]dioxine

Cat. No. B8630996
Key on ui cas rn: 951795-65-6
M. Wt: 245.07 g/mol
InChI Key: HZCNUYLLXDNWFE-UHFFFAOYSA-N
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Patent
US07807690B2

Procedure details

To a 450 ml solution of 50 g of 4-bromo-2-hydroxymethyl-6-methoxyphenol in DMF there was added 20 g of sodium hydride (60% mineral oil suspension) while cooling on ice, and the mixture was stirred at room temperature for 30 minutes. After then adding 15 ml of bromochloromethane and 3.2 g of sodium iodide to the reaction mixture, it was stirred at 80° C. for 6 hours under a nitrogen atmosphere. A saturated ammonium chloride aqueous solution was added to the reaction mixture and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane system) to obtain the target compound (31.2 g) as a colorless solid.
[Compound]
Name
solution
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([OH:10])=[C:4]([CH2:11][OH:12])[CH:3]=1.[H-].[Na+].Br[CH2:16]Cl.[I-].[Na+].[Cl-].[NH4+]>CN(C=O)C.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]2[O:10][CH2:16][O:12][CH2:11][C:4]=2[CH:3]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
solution
Quantity
450 mL
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)OC)O)CO
Name
Quantity
20 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
BrCCl
Name
Quantity
3.2 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
STIRRING
Type
STIRRING
Details
was stirred at 80° C. for 6 hours under a nitrogen atmosphere
Duration
6 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate-heptane system)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C2=C(COCO2)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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